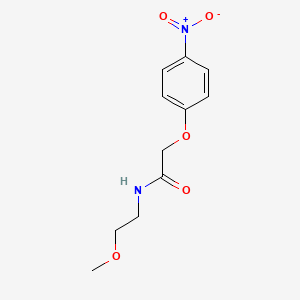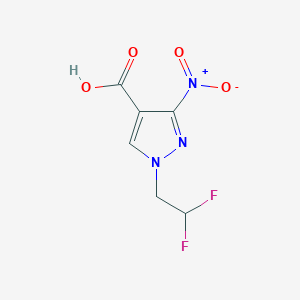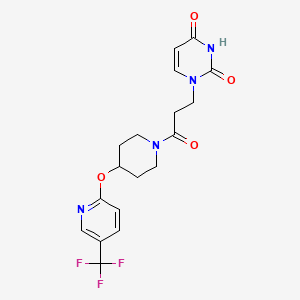
N-(2-methoxyethyl)-2-(4-nitrophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-2-(4-nitrophenoxy)acetamide is an organic compound with a complex structure that includes a methoxyethyl group, a nitrophenoxy group, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-(4-nitrophenoxy)acetamide typically involves a multi-step process. One common method starts with the reaction of 4-nitrophenol with 2-chloroethyl methyl ether to form 2-(4-nitrophenoxy)ethyl methyl ether. This intermediate is then reacted with chloroacetyl chloride to produce 2-(4-nitrophenoxy)acetyl chloride. Finally, the acetyl chloride derivative is reacted with methoxyethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-methoxyethyl)-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require a strong base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-(2-methoxyethyl)-2-(4-aminophenoxy)acetamide.
Reduction: Formation of N-(2-methoxyethyl)-2-(4-aminophenoxy)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-methoxyethyl)-2-(4-nitrophenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyethyl)-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which may interact with enzymes or receptors in biological systems. The methoxyethyl group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within the body.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-methoxyethyl)-2-(4-aminophenoxy)acetamide: A reduced form of the compound with an amino group instead of a nitro group.
N-(2-ethoxyethyl)-2-(4-nitrophenoxy)acetamide: A similar compound with an ethoxyethyl group instead of a methoxyethyl group.
N-(2-methoxyethyl)-2-(4-chlorophenoxy)acetamide: A similar compound with a chlorophenoxy group instead of a nitrophenoxy group.
Uniqueness
N-(2-methoxyethyl)-2-(4-nitrophenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group allows for potential reduction reactions, while the methoxyethyl group enhances solubility and bioavailability. This combination makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c1-17-7-6-12-11(14)8-18-10-4-2-9(3-5-10)13(15)16/h2-5H,6-8H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRWFXAELWKALY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)COC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyclohexyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2719099.png)
![Tert-butyl 3-[2-(but-2-ynoylamino)cyclopropyl]piperidine-1-carboxylate](/img/structure/B2719100.png)



![2-[Methyl(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol](/img/structure/B2719105.png)
![2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2719107.png)
![3-cyclopentyl-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2719108.png)
![1-[2-(Dimethylamino)ethyl]piperidine-4-carbaldehyde](/img/structure/B2719115.png)


![6-chloro-3-[2-(diethylamino)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2719119.png)
![4-acetyl-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2719121.png)
